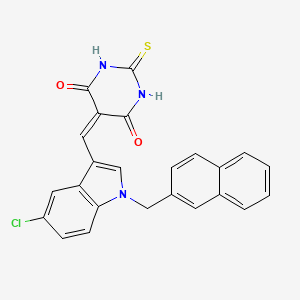

IBA-6

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[[5-chloro-1-(naphthalen-2-ylmethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN3O2S/c25-18-7-8-21-19(11-18)17(10-20-22(29)26-24(31)27-23(20)30)13-28(21)12-14-5-6-15-3-1-2-4-16(15)9-14/h1-11,13H,12H2,(H2,26,27,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPDEEPROJUWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=C3C=CC(=C4)Cl)C=C5C(=O)NC(=S)NC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synergistic Interplay of IBA and 6-BA in Plant Morphogenesis: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The manipulation of plant growth and development through in vitro techniques is a cornerstone of modern plant biotechnology, with applications ranging from mass propagation of elite genotypes to the production of valuable secondary metabolites. At the heart of this manipulation lies the precise application of plant growth regulators, among which the auxin, Indole-3-butyric acid (IBA), and the cytokinin, 6-Benzylaminopurine (6-BA), are pivotal. This technical guide provides an in-depth exploration of the synergistic effects of IBA and 6-BA in steering plant morphogenesis, particularly in the contexts of callus induction, shoot proliferation, and root formation. We delve into the molecular mechanisms underpinning their interaction, present quantitative data from various studies in clearly structured tables, and provide detailed experimental protocols for key methodologies. Furthermore, this guide incorporates visual representations of signaling pathways and experimental workflows using the DOT language to facilitate a comprehensive understanding of the core principles and practical applications of IBA and 6-BA synergy in plant tissue culture.

Introduction: The Auxin-Cytokinin Balance

The concept of hormonal control in plant development was famously encapsulated by Skoog and Miller in 1957, who demonstrated that the relative ratio of auxins to cytokinins is a critical determinant of organogenesis in plant tissue culture.[1] A high auxin-to-cytokinin ratio generally promotes root formation, while a low auxin-to-cytokinin ratio favors shoot development.[1] An intermediate ratio often leads to the proliferation of undifferentiated cells, forming a callus.[1]

Indole-3-butyric acid (IBA) is a synthetic auxin widely used in horticulture and tissue culture to stimulate root formation.[2] 6-Benzylaminopurine (6-BA), a synthetic cytokinin, is instrumental in promoting cell division and shoot proliferation.[2] While each has distinct roles, their combined application often results in a synergistic effect, leading to more efficient and robust plant regeneration than when either is used alone. This synergy is not merely additive but is the result of a complex crosstalk between their respective signaling pathways.

Molecular Mechanisms of IBA and 6-BA Interaction

The synergistic and antagonistic interactions between auxin (represented by IBA) and cytokinin (represented by 6-BA) are orchestrated at the molecular level through a complex network of signaling pathways. Understanding this crosstalk is fundamental to effectively manipulating plant development.

Auxin Signaling Pathway

The auxin signaling cascade is primarily a de-repression mechanism. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The binding of auxin to its receptor, Transport Inhibitor Response 1 (TIR1), an F-box protein, promotes the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome. This degradation liberates ARFs to activate the transcription of genes involved in cell division, elongation, and differentiation.

Cytokinin Signaling Pathway

Cytokinin signaling operates through a two-component system, analogous to those found in bacteria. Cytokinin binds to Arabidopsis Histidine Kinase (AHK) receptors located in the endoplasmic reticulum and plasma membrane.[3] This binding triggers autophosphorylation of the receptor, initiating a phosphorelay cascade. The phosphate group is transferred to Arabidopsis Histidine Phosphotransfer (AHP) proteins, which then translocate to the nucleus. In the nucleus, AHPs phosphorylate Arabidopsis Response Regulators (ARRs). Type-B ARRs are transcription factors that, upon phosphorylation, activate the expression of cytokinin-responsive genes, including Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the pathway, creating a feedback loop.[4]

Crosstalk and Synergy

The interaction between auxin and cytokinin pathways is multifaceted. For instance, auxin can influence cytokinin signaling by regulating the expression of certain ARR genes. Conversely, cytokinins can affect auxin transport and distribution by modulating the expression and localization of PIN-FORMED (PIN) auxin efflux carriers. This intricate regulatory network allows for a fine-tuning of developmental processes based on the relative concentrations of both hormones.

Quantitative Data on IBA and 6-BA Synergy

The synergistic effect of IBA and 6-BA is highly dependent on the plant species, the type of explant, and the specific concentrations and ratios of the two growth regulators. The following tables summarize quantitative data from various studies, illustrating the impact of different IBA and 6-BA combinations on callus induction, shoot regeneration, and rooting.

Table 1: Effect of IBA and 6-BA on Callus Induction

| Plant Species | Explant | IBA (mg/L) | 6-BA (mg/L) | Callus Induction (%) | Reference |

| Jatropha curcas | Embryo | 0.1 - 0.5 | 1.0 - 3.0 | High proliferation | [5] |

| Prunus ledebouriana | Embryo | up to 1.0 | up to 0.5 | 46.0 - 72.0 | [6] |

| Paeonia lactiflora | Cotyledon | - | 1.0 | 98.89 (with NAA) | [7] |

| Sorbus caloneura | Leaf | - | 0.5 | High (with 2,4-D & TDZ) | [8] |

| Satureja hortensis | Mature Seed | 1.0 | 1.0 | High RA production | [9] |

Table 2: Effect of IBA and 6-BA on Shoot Regeneration and Proliferation

| Plant Species | Explant | IBA (mg/L) | 6-BA (mg/L) | Observation | Reference |

| Sorbus caloneura | Stem | 0.25 | 1.75 | 4.9 shoots/stem | [8] |

| Bombax ceiba | Hypocotyl Callus | 0.5 | 1.0 | 51% differentiation rate | [10] |

| Ficus religiosa | Petiole Callus | 0.15 | 1.5 | 3.56 shoots/culture | [11] |

| Cnidoscolus aconitifolius | Stem Segment | 0.1 - 0.5 | 0.5 - 2.0 | Varied proliferation | [12] |

| Apple (M9T337) | Shoot | - | 2.0 | 3.93 multiplication index (with NAA & GA3) | [13] |

| Cryptolepis sanguinolenta | Nodal Segment | 0.1 | 3.0 | 100% shoot induction | [2] |

Table 3: Effect of IBA on Rooting of In Vitro Shoots

| Plant Species | IBA (mg/L) | Rooting (%) | Observation | Reference |

| Sorbus caloneura | 1.5 | High | Ideal rooting (with NAA) | [8] |

| Jatropha curcas | 0.5 | - | Strong roots | [5] |

| Paeonia lactiflora | 1.0 | 38.89 | Highest induction rate | [7] |

| Ficus religiosa | 2.0 | 96.66 | High frequency (with NAA) | [11] |

| Cryptolepis sanguinolenta | 0.01 | 60 | Rooting on 1/2 MS | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the synergistic use of IBA and 6-BA.

Preparation of Murashige and Skoog (MS) Basal Medium

The Murashige and Skoog (MS) medium is a widely used basal medium in plant tissue culture.

Materials:

-

MS basal salt mixture

-

Sucrose

-

Myo-inositol

-

Vitamins (optional, often included in commercial MS mixtures)

-

Plant growth regulators (IBA, 6-BA)

-

Agar or other gelling agent

-

Distilled or deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Protocol:

-

To a 1 L beaker, add approximately 800 mL of distilled water.

-

Add the MS basal salt mixture and stir until completely dissolved.

-

Add sucrose (typically 30 g/L) and myo-inositol (typically 100 mg/L) and stir until dissolved.

-

Add the required volumes of stock solutions of IBA and 6-BA to achieve the desired final concentrations.

-

Adjust the pH of the medium to 5.6-5.8 using 0.1 N HCl or 0.1 N NaOH.

-

Add the gelling agent (e.g., 8 g/L agar) and stir to dissolve. Heating may be required.

-

Bring the final volume to 1 L with distilled water.

-

Dispense the medium into culture vessels.

-

Sterilize the medium and vessels by autoclaving at 121°C and 15 psi for 20 minutes.

A General Workflow for Micropropagation

The following diagram illustrates a typical workflow for in vitro plant propagation using IBA and 6-BA.

Protocol for Callus Induction and Shoot Regeneration from Leaf Explants

This protocol provides a general guideline; specific concentrations of IBA and 6-BA should be optimized for the plant species of interest.

Materials:

-

Young, healthy leaves from a stock plant

-

70% (v/v) ethanol

-

10% (v/v) commercial bleach solution with a few drops of Tween-20

-

Sterile distilled water

-

Sterile filter paper

-

Forceps and scalpels

-

Petri dishes

-

Callus induction medium (e.g., MS + 1.0 mg/L 6-BA + 0.5 mg/L IBA)

-

Shoot regeneration medium (e.g., MS + 2.0 mg/L 6-BA + 0.1 mg/L IBA)

Protocol:

-

Explant Preparation: Excise young, fully expanded leaves from the stock plant.

-

Surface Sterilization:

-

Rinse the leaves under running tap water for 10-15 minutes.

-

In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

-

Transfer the leaves to the 10% bleach solution and agitate for 10-15 minutes.

-

Rinse the leaves 3-4 times with sterile distilled water.

-

Blot the leaves dry on sterile filter paper.

-

-

Inoculation:

-

Cut the sterilized leaves into small segments (e.g., 1 cm²).

-

Place the leaf segments with the adaxial or abaxial side in contact with the callus induction medium in Petri dishes.

-

Seal the Petri dishes with parafilm.

-

-

Incubation for Callus Induction:

-

Incubate the cultures in the dark or under low light at 25 ± 2°C.

-

Subculture the developing calli to fresh medium every 3-4 weeks.

-

-

Shoot Regeneration:

-

Once sufficient callus has formed, transfer the calli to the shoot regeneration medium.

-

Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

-

Subculture the regenerating shoots to fresh medium every 3-4 weeks for further proliferation and elongation.

-

Conclusion

The synergistic action of IBA and 6-BA is a powerful tool in the hands of plant scientists and biotechnologists. A thorough understanding of their individual roles, the molecular basis of their interaction, and the empirical data on their optimal concentrations and ratios for different species is essential for the successful application in plant tissue culture. The data and protocols presented in this guide serve as a comprehensive resource for researchers seeking to harness the morphogenetic potential of these two critical plant growth regulators. Further research into the intricate details of their signaling crosstalk will undoubtedly unveil new strategies for the precise control of plant growth and development, with significant implications for agriculture, horticulture, and the production of plant-derived pharmaceuticals.

References

- 1. Plant development - Wikipedia [en.wikipedia.org]

- 2. Influence of BA and IBA or NAA Combinations on Micropropagation of Cryptolepis sanguinolenta [scirp.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro propagation, shoot regeneration, callus induction, and suspension from lamina explants of Sorbus caloneura - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential of some explants for callus induction and plantlet regeneration in Solanum lycopersicum L. under treatment of different plant growth regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Yin and Yang of Plant Morphogenesis: A Technical Guide to the Mechanism of Action of IBA and 6-BA in Plant Cell Culture

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant cell culture, the precise manipulation of plant growth and development is paramount. Among the arsenal of tools available to researchers, the synthetic auxin Indole-3-butyric acid (IBA) and the synthetic cytokinin 6-Benzyladenine (6-BA) stand out as fundamental regulators of cellular differentiation and organogenesis. Their synergistic and antagonistic interactions govern the delicate balance between cell division and differentiation, ultimately determining the fate of cultured tissues. This technical guide provides an in-depth exploration of the mechanisms of action of IBA and 6-BA, offering quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to empower researchers in their quest to harness the regenerative potential of plant cells.

Core Mechanisms of Action: A Tale of Two Hormones

The morphogenic destiny of plant cells in vitro is largely dictated by the ratio of auxins to cytokinins.[1] This principle, a cornerstone of plant tissue culture, was first elucidated by Skoog and Miller in 1957.[1]

Indole-3-butyric acid (IBA): The Architect of Roots

IBA, a potent synthetic auxin, is a primary driver of root development, a process known as rhizogenesis. Its principal functions in plant cell culture include:

-

Stimulation of Adventitious Root Formation: IBA is highly effective in inducing the formation of roots from non-root tissues such as stems and leaves.[2]

-

Callus Induction: In synergy with cytokinins, IBA promotes the formation of callus, an undifferentiated mass of cells that can be guided towards organogenesis.

-

Cell Elongation and Division: At a cellular level, auxins like IBA stimulate cell elongation and, in concert with cytokinins, cell division.[2]

6-Benzyladenine (6-BA): The Catalyst for Shoots

6-BA, a synthetic cytokinin, is a powerful promoter of cell division (cytokinesis) and shoot formation (caulogenesis). Its key roles in plant cell culture are:

-

Promotion of Cell Division: 6-BA stimulates the transition of cells through the cell cycle, leading to rapid cell proliferation.[2]

-

Induction of Shoot Organogenesis: A high 6-BA to IBA ratio is a classic trigger for the development of shoots from callus or explants.[1]

-

Overcoming Apical Dominance: 6-BA can stimulate the growth of axillary buds, leading to a more bushy shoot morphology.

The Synergistic Dance: Ratio is Key

The interplay between IBA and 6-BA is a finely tuned dance where the relative concentrations of each hormone determine the developmental outcome:

-

High Auxin (IBA) to Cytokinin (6-BA) Ratio: Favors root formation.[1]

-

Low Auxin (IBA) to High Cytokinin (6-BA) Ratio: Promotes shoot development.[1]

-

Intermediate Auxin and Cytokinin Ratio: Often leads to the proliferation of undifferentiated callus.[1]

Quantitative Data: Optimizing Hormonal Concentrations

The optimal concentrations of IBA and 6-BA are highly species-dependent and also vary with the type of explant and the desired outcome (callus induction, shoot multiplication, or rooting). The following table summarizes effective concentrations reported for various plant species.

| Plant Species | Explant | Objective | IBA (mg/L) | 6-BA (mg/L) | Reference |

| Solanum lycopersicum (Tomato) | Cotyledonary Leaf | Shoot Induction | 2.5 µM (~0.51 mg/L) | 5.0 µM (~1.13 mg/L) | [3] |

| Solanum lycopersicum (Tomato) | Shoot Tip | Rooting | 2.0 | 0.0 | [4] |

| Nicotiana tabacum (Tobacco) | Leaf | Callus Induction | 1-Naphthaleneacetic acid (NAA) is often used instead of IBA for tobacco callus induction. | 0.5 - 5.0 | [4] |

| Zataria multiflora | Shoot Tip | Shoot Formation | 0.5 | 1.5 | [3] |

| Zataria multiflora | Shoot Tip | Root Formation | 1.5 | 0.0 | [3] |

| Chamomile | Aseptic Bud | Proliferation | 0.2 | 1.3 | [5] |

| Chamomile | Aseptic Bud | Rooting | 0.4 (with 0.1 mg/L NAA) | 0.0 | [5] |

| Lilium (Lily) | Bulb Scale | Germination & Rooting | 100 - 300 | 100 - 300 | [6] |

Experimental Protocols

Preparation of IBA and 6-BA Stock Solutions (1 mg/mL)

Materials:

-

Indole-3-butyric acid (IBA) powder

-

6-Benzyladenine (6-BA) powder

-

1N Sodium Hydroxide (NaOH)

-

Distilled or deionized water

-

50 mL sterile conical tubes or volumetric flasks

-

Sterile filter (0.22 µm) and syringe

-

Autoclave

Protocol:

-

Weighing: Accurately weigh 50 mg of IBA or 6-BA powder and place it into a sterile 50 mL conical tube.

-

Dissolving:

-

For IBA: Add a small volume (e.g., 1-2 mL) of 1N NaOH to the tube and gently swirl to dissolve the powder. IBA is not readily soluble in water.

-

For 6-BA: Similarly, add a small volume of 1N NaOH to dissolve the 6-BA powder.

-

-

Dilution: Once the powder is completely dissolved, add sterile distilled water to bring the final volume to 50 mL.

-

Sterilization:

-

Filter Sterilization (Recommended): Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage bottle. This method is preferred as it avoids heat degradation of the hormones.

-

Autoclaving: If filter sterilization is not possible, the stock solution can be autoclaved at 121°C for 15-20 minutes. However, be aware that some degradation of the hormones may occur.

-

-

Storage: Store the sterile stock solutions in a refrigerator (2-8°C) in the dark.

A Representative Protocol: Micropropagation of Tomato (Solanum lycopersicum)

This protocol is adapted from established methods for tomato tissue culture.[3]

Phase 1: Seed Sterilization and Germination

-

Wash mature tomato seeds under running tap water for 30 minutes.

-

Soak the seeds in a 5% (v/v) solution of commercial bleach (containing ~5.25% sodium hypochlorite) with a few drops of Tween-20 for 10 minutes with gentle agitation.

-

Rinse the seeds 4-5 times with sterile distilled water inside a laminar flow hood.

-

Place the sterilized seeds on a sterile cotton pad moistened with half-strength Murashige and Skoog (MS) basal medium in a sterile container.

-

Incubate the seeds in the dark for 48 hours at 24 ± 2°C, then transfer to a 16-hour light/8-hour dark photoperiod.

Phase 2: Shoot Initiation and Multiplication

-

After 8-10 days, aseptically excise the cotyledonary leaves from the seedlings to use as explants.

-

Culture the explants on MS medium supplemented with 5.0 µM 6-BA (~1.13 mg/L) and 2.5 µM IBA (~0.51 mg/L), and 10.0 µM Kinetin.

-

Incubate the cultures under a 16-hour light/8-hour dark photoperiod at 24 ± 2°C.

-

Subculture the developing shoots onto fresh medium of the same composition every two weeks.

Phase 3: Rooting of Regenerated Shoots

-

Once the shoots have reached a length of 4-5 cm, excise them from the callus.

-

Transfer the individual shoots to a half-strength MS medium supplemented with 0.5 µM IBA (~0.1 mg/L).

-

Incubate under the same conditions as the shoot initiation phase. Roots should develop within 2-4 weeks.

Phase 4: Acclimatization

-

Carefully remove the rooted plantlets from the culture vessel and gently wash the roots to remove any remaining agar.

-

Transfer the plantlets to small pots containing a sterile potting mix.

-

Cover the pots with a transparent lid or plastic bag to maintain high humidity.

-

Gradually decrease the humidity over a period of 1-2 weeks by progressively opening the cover.

-

Once acclimatized, the plants can be transferred to a greenhouse or growth chamber.

Visualizing the Molecular Machinery: Signaling Pathways and Workflows

IBA (Auxin) Signaling Pathway

Auxin perception and signal transduction lead to the expression of auxin-responsive genes, which are critical for root development and cell elongation.

Caption: Simplified IBA (auxin) signaling pathway.

6-BA (Cytokinin) Signaling Pathway

Cytokinin signaling operates through a two-component system, culminating in the activation of transcription factors that regulate cell division and shoot formation.

Caption: Simplified 6-BA (cytokinin) signaling pathway.

General Experimental Workflow for Plant Tissue Culture

This diagram outlines the major steps involved in a typical plant tissue culture experiment using IBA and 6-BA.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Effects of Concentrations of IBA, NAA and 6-BA on the Proliferation and Rooting Culture of Chamomile, Asia-Pacific Journal of Biology, Science Publishing Group [sciencepublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Architect of Form: A Technical Guide to the Auxin-Cytokinin Ratio in Plant Tissue Culture Using IBA and 6-BA

For Researchers, Scientists, and Drug Development Professionals

The precise control of plant development is a cornerstone of agricultural biotechnology and the production of high-value secondary metabolites. At the heart of this control lies the intricate interplay of plant hormones, with the ratio of auxins to cytokinins being a primary determinant of cellular fate. This technical guide delves into the pivotal role of the auxin-cytokinin balance, specifically focusing on the synthetic auxin Indole-3-butyric acid (IBA) and the synthetic cytokinin 6-Benzyladenine (6-BA), in directing plant morphogenesis in vitro. This document provides an in-depth overview of the underlying principles, detailed experimental protocols, and a summary of quantitative data to empower researchers in the precise manipulation of plant growth and development.

The Foundation: Auxin-Cytokinin Crosstalk

The concept of the auxin-to-cytokinin ratio as a primary driver of organogenesis is a well-established principle in plant biology.[1][2] In essence, a high auxin-to-cytokinin ratio generally promotes root formation (rhizogenesis), while a high cytokinin-to-auxin ratio favors shoot development (caulogenesis). An intermediate ratio often leads to the proliferation of undifferentiated cells, forming a callus.[2]

Indole-3-butyric acid (IBA) is a widely used synthetic auxin that is a key ingredient in many commercial rooting products.[3] It is known to stimulate the formation of adventitious roots from stem and leaf cuttings.[3][4] Its effectiveness is attributed to its stability and gradual conversion to the primary native auxin, Indole-3-acetic acid (IAA), within plant tissues.

6-Benzyladenine (6-BA or BAP) is a potent synthetic cytokinin that promotes cell division (cytokinesis) and shoot proliferation.[3] It is instrumental in inducing the formation of adventitious shoots from explants and callus cultures.

The synergistic and antagonistic interactions between IBA and 6-BA at the molecular level are complex, involving crosstalk between their respective signaling pathways. These interactions ultimately converge on the regulation of key transcription factors that control the expression of genes involved in cell division, differentiation, and organ development.

Quantitative Data on the IBA/6-BA Ratio in Plant Morphogenesis

The optimal ratio of IBA to 6-BA is highly species-dependent and even varies by the type of explant used. The following tables summarize quantitative data from various studies, illustrating the impact of different IBA and 6-BA concentrations on callus induction, shoot proliferation, and rooting.

Table 1: Effect of IBA and 6-BA on Callus Induction

| Plant Species | Explant | IBA (mg/L) | 6-BA (mg/L) | Callus Induction (%) | Morphology | Reference |

| Gerbera jamesonii | Leaf | 0.0 | 5.0 | 97.2 | Friable, Greenish | [5] |

| Gerbera jamesonii | Leaf | 0.0 | 4.0 | 99.2 ('Malibu') | Compact, Green | [5] |

| Ficus religiosa | Petiole | - | - | 100 (with 0.5 mg/L 2,4-D + 0.05 mg/L BAP) | Friable, Yellow-brownish | |

| Bombax ceiba | Hypocotyl | - | 0.5 (with 0.2 mg/L 2,4-D) | 140 | Compact | [6] |

Table 2: Effect of IBA and 6-BA on Shoot Proliferation

| Plant Species | Explant/Culture | IBA (mg/L) | 6-BA (mg/L) | Shoots per Explant (Mean) | Shoot Length (cm) | Reference |

| Gerbera jamesonii | Callus | 0.25 | 2.0 | High | - | [7] |

| Ficus religiosa | Callus | 0.15 | 1.5 | 3.56 | - | |

| Bombax ceiba | Callus | 0.5 | 1.0 | - | - | [6] |

| Litsea coreana var. sinensis | Axillary Bud | Varied | 2.0 | Peak Induction Rate | - | |

| Gerbera cv. Partrizia | Capitulum | 1.0 (IAA) | 10.0 | High | - | [8] |

Table 3: Effect of IBA on in vitro Rooting

| Plant Species | Culture | IBA (mg/L) | Rooting (%) | Roots per Shoot (Mean) | Root Length (cm) | Reference |

| Muntingia calabura | Microshoots | 2.0 | High | High | High | [9] |

| Pistacia vera | Microshoots | 4.9 µM | High | 3-4 | - | [2] |

| Gerbera cv. Rosalin | Microshoots | 3.0 | 66.7 | High | 3.0 | [10] |

| Tea (Camellia sinensis) | Microcuttings | 1.0 | High | 4.93 | 1.72 | [11] |

| Gerbera cv. Partrizia | Microshoots | 0.5 (+0.5 NAA) | High | High | 5.69 | [8] |

Experimental Protocols

The following are generalized protocols for key stages of plant tissue culture using IBA and 6-BA. It is crucial to optimize these protocols for the specific plant species and explant type.

Preparation of Stock Solutions

Proper preparation of hormone stock solutions is critical for accurate and reproducible results.

Materials:

-

Indole-3-butyric acid (IBA) powder

-

6-Benzyladenine (6-BA) powder

-

1N Sodium Hydroxide (NaOH)

-

Distilled or deionized water (autoclaved)

-

Volumetric flasks (100 mL)

-

Sterile storage bottles

-

Magnetic stirrer and stir bars

-

Analytical balance

Protocol:

-

To prepare a 1 mg/mL IBA stock solution:

-

Weigh 100 mg of IBA powder and place it in a 100 mL volumetric flask.

-

Add 2-5 mL of 1N NaOH to dissolve the powder completely.

-

Bring the volume up to 100 mL with sterile distilled water.

-

Stir the solution until it is fully dissolved.

-

Store the stock solution in a sterile, labeled bottle at 2-8°C.

-

-

To prepare a 1 mg/mL 6-BA stock solution:

-

Weigh 100 mg of 6-BA powder and place it in a 100 mL volumetric flask.

-

Add 2-5 mL of 1N NaOH to dissolve the powder.

-

Gently warm the solution if necessary to aid dissolution.

-

Bring the volume up to 100 mL with sterile distilled water.

-

Stir until the powder is completely dissolved.

-

Store in a sterile, labeled bottle at 2-8°C.

-

Explant Selection and Sterilization

The choice of explant and effective surface sterilization are paramount to initiating aseptic cultures.

Materials:

-

Healthy, young plant material (e.g., leaves, stems, petioles)

-

Running tap water

-

Liquid detergent (e.g., Tween-20)

-

70% (v/v) Ethanol

-

10-20% (v/v) Commercial bleach solution (containing sodium hypochlorite)

-

Sterile distilled water

-

Sterile beakers or flasks

-

Sterile filter paper or petri dishes

-

Laminar flow hood

Protocol:

-

Excise explants from a healthy, actively growing mother plant.

-

Wash the explants thoroughly under running tap water for 15-20 minutes.

-

In a beaker, add a few drops of liquid detergent to water and immerse the explants for 5-10 minutes, agitating gently.

-

Rinse the explants 3-4 times with distilled water to remove all traces of the detergent.

-

Perform the subsequent steps in a laminar flow hood.

-

Immerse the explants in 70% ethanol for 30-60 seconds.

-

Transfer the explants to a 10-20% bleach solution and agitate for 10-15 minutes. The duration and concentration may need optimization.

-

Decant the bleach solution and rinse the explants 3-5 times with sterile distilled water to remove any residual bleach.

-

Place the sterilized explants on sterile filter paper or in a sterile petri dish to remove excess water before culturing.

Callus Induction

This protocol aims to induce the formation of undifferentiated callus from sterilized explants.

Materials:

-

Sterilized explants

-

Murashige and Skoog (MS) medium supplemented with appropriate concentrations of IBA and 6-BA (refer to Table 1 for starting points).

-

Sucrose (typically 30 g/L)

-

Gelling agent (e.g., agar, 7-8 g/L)

-

Sterile culture vessels (e.g., petri dishes, baby food jars)

-

Laminar flow hood

-

Incubation room or growth chamber

Protocol:

-

Prepare MS medium and add the desired concentrations of IBA and 6-BA from the stock solutions before autoclaving. Adjust the pH to 5.7-5.8.

-

Dispense the medium into culture vessels and autoclave.

-

In a laminar flow hood, place the sterilized explants onto the surface of the solidified medium.

-

Seal the culture vessels.

-

Incubate the cultures in the dark or under low light at 25 ± 2°C.

-

Observe the cultures regularly for callus formation, which typically initiates from the cut surfaces of the explant.

-

Subculture the developing callus onto fresh medium every 3-4 weeks.

Shoot Regeneration from Callus

This protocol describes the induction of shoots from an established callus culture.

Materials:

-

Healthy, friable callus

-

MS medium with a high cytokinin-to-auxin ratio (e.g., varying concentrations of 6-BA with a low, constant concentration of IBA).

-

Sterile culture vessels

-

Laminar flow hood

-

Growth chamber with a 16-hour photoperiod

Protocol:

-

Prepare MS medium with the desired shoot-inducing concentrations of IBA and 6-BA.

-

In a laminar flow hood, transfer small pieces of callus (approximately 50-100 mg) onto the surface of the regeneration medium.

-

Seal the culture vessels and incubate in a growth chamber at 25 ± 2°C under a 16-hour photoperiod.

-

Observe for the development of green meristematic nodules, which will differentiate into shoot primordia and then shoots.

-

Once shoots have elongated, they can be excised and transferred to a rooting medium.

In Vitro Rooting of Microshoots

This protocol is for inducing root formation on shoots generated in vitro.

Materials:

-

Elongated microshoots (2-3 cm)

-

Half-strength or full-strength MS medium supplemented with IBA (typically 0.5-5.0 mg/L).

-

Sterile culture vessels

-

Laminar flow hood

-

Growth chamber

Protocol:

-

Prepare the rooting medium, which often has a reduced salt concentration (half-strength MS) to promote rooting. Add the desired concentration of IBA.

-

In a laminar flow hood, excise individual microshoots and insert their basal end into the rooting medium.

-

Seal the culture vessels and incubate under the same conditions as for shoot regeneration.

-

Observe for the emergence of roots from the base of the shoots, typically within 2-4 weeks.

-

Once a well-developed root system has formed, the plantlets are ready for acclimatization.

Visualizing the Molecular Machinery: Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Simplified Auxin (IBA) Signaling Pathway

Caption: Simplified auxin signaling pathway leading to gene expression.

Simplified Cytokinin (6-BA) Signaling Pathway

Caption: Simplified cytokinin signaling via a two-component system.

Auxin-Cytokinin Crosstalk in Organogenesis

Caption: Influence of auxin-cytokinin ratio on morphogenesis.

Experimental Workflow for In Vitro Plant Regeneration

Caption: General workflow for indirect plant regeneration.

Conclusion

The ratio of IBA to 6-BA is a powerful tool for directing plant development in vitro. A thorough understanding of the underlying principles of auxin-cytokinin crosstalk, coupled with meticulous optimization of experimental protocols, is essential for achieving desired morphogenic outcomes. The quantitative data and protocols presented in this guide serve as a foundational resource for researchers seeking to harness the regenerative potential of plants for scientific discovery and biotechnological applications. Further research into the species-specific nuances of hormone response and the intricate molecular networks governing these processes will continue to refine our ability to precisely control plant form and function.

References

- 1. Plant development - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. nbinno.com [nbinno.com]

The Synergistic Dance of Development: A Technical Guide to IBA and 6-BA Co-application in Plant Physiology

For Researchers, Scientists, and Drug Development Professionals

Indole-3-butyric acid (IBA), a synthetic auxin, and 6-Benzylaminopurine (6-BA), a synthetic cytokinin, are two of the most influential plant growth regulators in the arsenal of plant scientists. Their individual applications in promoting root and shoot development, respectively, are well-documented. However, the true potential of these compounds is often unlocked when they are applied in concert. This technical guide delves into the physiological effects of co-applying IBA and 6-BA, providing a comprehensive resource on their synergistic interactions in plant tissue culture, the underlying signaling pathways, and practical experimental protocols.

Core Physiological Effects: A Balancing Act

The ratio of auxin to cytokinin is a critical determinant of developmental outcomes in plant tissue culture. Generally, a high auxin-to-cytokinin ratio promotes root formation, while a high cytokinin-to-auxin ratio favors shoot proliferation. An equilibrium between the two often leads to the formation of an undifferentiated cell mass known as callus.[1] The co-application of IBA and 6-BA allows for precise manipulation of this ratio to achieve desired morphogenic responses.

Callus Induction

The formation of callus is a crucial first step in indirect organogenesis and for the production of secondary metabolites. The synergistic action of IBA and 6-BA is frequently harnessed to induce callus formation from various explants. The optimal concentrations for callus induction are highly species-dependent.

Table 1: Optimal Concentrations of IBA and 6-BA for Callus Induction in Various Plant Species

| Plant Species | Explant Source | IBA (mg/L) | 6-BA (mg/L) | Observations | Reference |

| Jatropha curcas | Embryo | 0.1 - 0.5 | 1.0 - 3.0 | Increased concentrations of both IBA and 6-BA led to a higher proliferation rate of callus. | [2] |

| Prunus ledebouriana | Embryo | up to 1.0 | up to 0.5 | A higher frequency of callus formation was observed with these concentrations. | [3] |

| Hibiscus cannabinus | Cotyledon | 0.01 | 1.5 | This combination yielded the highest efficiency and homogeneity of calli with low root formation. | [4] |

| Hygrophila difformis | Leaf | - | 2.0 | In combination with 1 mg/L NAA, this concentration of 6-BA showed the highest efficiency of callus induction. | [5] |

| Vitis vinifera (Grape) | Leaf discs | - | 0.3 | In combination with 2.0 mg/L 2,4-D and 0.2 mg/L NAA, this resulted in the highest callus induction. | [6] |

Shoot Proliferation

For micropropagation and the generation of transgenic plants, inducing multiple shoots from an explant is essential. A higher concentration of 6-BA relative to IBA is typically employed to stimulate axillary bud breaking and adventitious shoot formation.

Table 2: Optimal Concentrations of IBA and 6-BA for Shoot Proliferation in Various Plant Species

| Plant Species | Explant Source | IBA (mg/L) | 6-BA (mg/L) | Observations | Reference |

| Vernicia fordii | Apical buds | 0.01 | 1.5 | Optimal for adventitious bud induction. | [2] |

| Quercus aliena | In-vitro shoots | 0.01 - 0.05 | 0.1 - 1.0 | The interaction between BA and IBA significantly influenced the proliferation rate. | [7] |

| Malus domestica 'Abbasi' | Shoots | 0.1 | 1.5 | Resulted in a proliferation rate of 2.5 shoots per explant. | |

| Hylotelephium ussuriense | Stem with axillary bud | Varies | Varies | The effect of different concentrations on adventitious shoot induction was studied. | [8] |

| Rosa sp. (Rose) | - | - | 0.5 | Resulted in the highest shoot height and a high shoot multiplication rate. | [9] |

Adventitious Rooting

The formation of roots on in vitro regenerated shoots is a critical step for the successful acclimatization of plantlets. While IBA is a potent rooting agent on its own, the presence of a low concentration of 6-BA can sometimes influence root morphology and development. However, in many cases, IBA is used alone or with other auxins for optimal rooting.

Table 3: Optimal Concentrations of IBA for Adventitious Rooting (with or without 6-BA)

| Plant Species | IBA (mg/L) | 6-BA (mg/L) | Observations | Reference | | :--- | :--- | :--- | :--- | | Vernicia fordii | 0.5 | 0 | Inoculated on 1/2 MS medium, this produced strong roots. |[2] | | Maize | 1.97 µM | 0 | Induced a higher number of roots with the greatest root length. |[9] |

Signaling Pathways and Molecular Interactions

The physiological effects of IBA and 6-BA are orchestrated by complex intracellular signaling pathways. While the complete picture of their co-action is still being elucidated, the fundamental mechanisms of auxin and cytokinin signaling and their crosstalk provide a solid framework for understanding their synergistic effects.

IBA Signaling Pathway

IBA is largely converted to the active auxin, indole-3-acetic acid (IAA), in planta to exert its effects. The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. This binding event promotes the interaction between TIR1/AFB and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction targets the Aux/IAA proteins for degradation via the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various developmental outcomes.

6-BA Signaling Pathway

6-BA, a cytokinin, binds to the ARABIDOPSIS HISTIDINE KINASE (AHK) receptors located in the endoplasmic reticulum membrane. This binding triggers a phosphorelay cascade. The activated AHKs autophosphorylate and transfer the phosphate group to HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs). The phosphorylated AHPs then translocate to the nucleus and transfer the phosphate group to Type-B ARABIDOPSIS RESPONSE REGULATORS (Type-B ARRs). Activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, including Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop.

Crosstalk between IBA and 6-BA Signaling

The synergistic and antagonistic effects of IBA and 6-BA arise from the intricate crosstalk between their signaling pathways. This interaction occurs at multiple levels:

-

Transcriptional Regulation: Auxin can induce the expression of certain Type-A ARRs, which are negative regulators of cytokinin signaling. Conversely, cytokinins can influence the expression of genes involved in auxin transport and metabolism.

-

Protein-Protein Interactions: There is evidence of direct and indirect interactions between components of the two pathways, although specific interactions involving the synthetic molecules IBA and 6-BA are less characterized than their natural counterparts.

Enhancement of Secondary Metabolite Production

The co-application of IBA and 6-BA can also significantly influence the biosynthesis and accumulation of secondary metabolites, which are of great interest to the pharmaceutical and nutraceutical industries. The undifferentiated state of callus tissue and the controlled environment of in vitro cultures provide a unique system for optimizing the production of these valuable compounds.

Table 4: Effects of IBA and 6-BA Co-application on Secondary Metabolite Production

| Plant Species | Secondary Metabolite | IBA (mg/L) | 6-BA (mg/L) | Effect | Reference |

| Satureja hortensis | Rosmarinic Acid | 1.0 | 1.0 | Highest production of rosmarinic acid in callus cultures. | [10] |

| Mentha spicata | Phenolic Acids | 0.3 | - | Supplementation with IBA significantly increased the growth rate and influenced phenolic acid accumulation. | [11] |

| Mentha rotundifolia | Phenolics & Flavonoids | - | 10 - 20 | 6-BAP treatment enhanced the phenolic and flavonoid content. | [4] |

The regulation of secondary metabolite biosynthesis by IBA and 6-BA is complex and involves the modulation of key enzyme-encoding genes in the respective biosynthetic pathways, such as the phenylpropanoid pathway for flavonoids and phenolic acids.[12][13][14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the co-application of IBA and 6-BA.

Preparation of Murashige and Skoog (MS) Medium

The Murashige and Skoog (MS) medium is a widely used basal medium for plant tissue culture.[15][16]

Procedure:

-

Stock Solutions: It is recommended to prepare concentrated stock solutions of macronutrients, micronutrients, vitamins, and iron to improve efficiency and accuracy.

-

Mixing: To prepare 1 liter of MS medium, add the required volumes of stock solutions to approximately 800 ml of distilled water while stirring.

-

Carbon Source: Dissolve 30 g of sucrose in the solution.

-

Growth Regulators: Add the desired concentrations of IBA and 6-BA from stock solutions.

-

pH Adjustment: Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl.[17]

-

Final Volume: Bring the final volume to 1 liter with distilled water.

-

Gelling Agent: Add 8 g of agar and heat the medium while stirring until the agar is completely dissolved.

-

Sterilization: Dispense the medium into culture vessels and autoclave at 121°C and 15 psi for 20 minutes.[17][18]

Explant Sterilization

Surface sterilization of the explant is critical to eliminate microbial contaminants.[19][20]

Procedure:

-

Washing: Thoroughly wash the explant material under running tap water for 10-15 minutes.

-

Detergent Wash: Immerse the explants in a solution of liquid detergent for 5-10 minutes, followed by rinsing with distilled water.[19]

-

Ethanol Treatment: Briefly dip the explants in 70% ethanol for 30-60 seconds.[19]

-

Sterilant Treatment: Immerse the explants in a solution of 1-2% sodium hypochlorite or 0.1% mercuric chloride for 5-15 minutes. The duration will depend on the type and thickness of the explant.[19][21]

-

Rinsing: Under aseptic conditions (in a laminar flow hood), rinse the explants 3-4 times with sterile distilled water to remove all traces of the sterilant.[21]

Acclimatization of In Vitro Plantlets

Acclimatization, or hardening, is the process of gradually moving in vitro propagated plantlets to ex vitro conditions.[22][23]

Procedure:

-

Rooted Plantlets: Select well-rooted plantlets from the in vitro culture.

-

Washing: Carefully remove the plantlets from the culture medium and gently wash the roots with sterile water to remove any remaining agar.[23]

-

Transfer to Substrate: Plant the plantlets in a sterile, well-drained substrate such as a mixture of peat, perlite, and vermiculite.

-

High Humidity: Initially, maintain high humidity (90-100%) by covering the plantlets with a transparent plastic dome or by placing them in a greenhouse with a misting system.[11]

-

Gradual Hardening: Gradually reduce the humidity over a period of 2-4 weeks by progressively increasing ventilation.[11][24]

-

Light and Temperature: Maintain the plantlets under diffuse light and stable temperature conditions.

-

Transplanting: Once the plantlets are well-established and show new growth, they can be transferred to larger pots and moved to standard greenhouse conditions.

Conclusion

The co-application of IBA and 6-BA offers a powerful tool for manipulating plant growth and development in vitro. By understanding the fundamental principles of auxin-cytokinin interactions and their underlying signaling pathways, researchers can optimize protocols for callus induction, shoot proliferation, rooting, and the production of valuable secondary metabolites. The data and protocols presented in this guide provide a solid foundation for scientists and professionals in the field to harness the synergistic potential of these two synthetic plant growth regulators for a wide range of applications in plant biotechnology and drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. smujo.id [smujo.id]

- 4. Efficient callus induction and a temperature condition for flowering and seed setting in kenaf Hibiscus cannabinus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing the concentrations of plant growth regulators for in vitro shoot cultures, callus induction and shoot regeneration from calluses of grapes | OENO One [oeno-one.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. MS media (Murashige - Skoog) composition and preparation - Sharebiology [sharebiology.com]

- 17. Murashige and Skoog (MS) agar [protocols.io]

- 18. tmmedia.in [tmmedia.in]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. lemon8-app.com [lemon8-app.com]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

Basic principles of using IBA and 6-BA for somatic embryogenesis

An In-depth Technical Guide to the Application of IBA and 6-BA in Somatic Embryogenesis

Introduction

Somatic embryogenesis is a remarkable process in plant biotechnology where somatic cells, under specific in vitro conditions, are induced to form bipolar structures known as somatic embryos, which can subsequently develop into whole plants. This process bypasses sexual reproduction and offers a powerful tool for mass clonal propagation, genetic transformation, and the production of synthetic seeds. The successful induction and development of somatic embryos are critically dependent on the manipulation of the culture environment, particularly the precise application of plant growth regulators (PGRs).

Among the most crucial PGRs are auxins and cytokinins, which act as master regulators of cell division, differentiation, and morphogenesis.[1] The ratio between auxins and cytokinins in the culture medium is a key determinant in controlling the de-differentiation of somatic cells and their subsequent reprogramming towards an embryogenic fate.[2][3] This guide focuses on the core principles and practical application of two widely used synthetic PGRs: Indole-3-butyric acid (IBA), an auxin, and 6-Benzylaminopurine (6-BA), a cytokinin, in driving the process of somatic embryogenesis from induction to plantlet regeneration.

Core Principles: The Roles of IBA and 6-BA

IBA and 6-BA play distinct yet synergistic roles throughout the stages of somatic embryogenesis. Their effectiveness is governed by their absolute concentrations, their ratio to one another, and the specific developmental stage of the cultured tissues.

Indole-3-butyric acid (IBA): The Auxin Influence

IBA is a synthetic auxin precursor that plants metabolize into Indole-3-acetic acid (IAA), the primary native auxin.[4] Its primary role in the initial stages of somatic embryogenesis is to induce cell proliferation and the formation of embryogenic callus—a mass of undifferentiated cells with the potential to form embryos.

-

Induction of Embryogenic Potential: High concentrations of a strong auxin are often required to trigger somatic cells to de-differentiate and re-enter the cell cycle, leading to callus formation. IBA is used to initiate this process and establish cell polarity, which is essential for embryogenesis.[4][5]

-

Root Development: In later stages, IBA is highly effective at promoting root formation from somatic embryos, a process critical for the successful conversion of embryos into viable plantlets.[3][4]

6-Benzylaminopurine (6-BA): The Cytokinin Driver

6-BA is a synthetic cytokinin that primarily promotes cell division (cytokinesis).[3] Its influence is crucial for stimulating cell proliferation and shoot development.

-

Cell Division and Proliferation: 6-BA is instrumental in stimulating the rapid cell division required for callus growth and the initial development of somatic embryos.[6]

-

Shoot Formation and Maturation: During the maturation and germination stages, 6-BA promotes the development of the shoot apical meristem, ensuring proper embryo morphology and successful conversion into a plantlet.[7][8] It is often used to enhance the germination of mature somatic embryos.[8][9]

The Auxin-to-Cytokinin Ratio: A Delicate Balance

The interplay between IBA and 6-BA is more critical than the effect of either hormone in isolation. The ratio of auxin to cytokinin directs the developmental pathway of the cultured cells.[1][2]

-

High Auxin/Low Cytokinin: This ratio typically favors cell proliferation and callus induction, as well as root formation.

-

Low Auxin/High Cytokinin: This balance generally promotes shoot development and multiplication.

-

Balanced Ratio: A more balanced concentration of both can be effective for the induction and proliferation of embryogenic callus in some species.[8]

Signaling Pathways in Somatic Embryogenesis

The application of exogenous IBA and 6-BA initiates a cascade of intracellular signaling events that ultimately reprogram gene expression, leading to embryogenic development. IBA is converted to IAA, which then binds to its receptors (like TIR1/AFB), leading to the degradation of transcriptional repressors and the activation of auxin-responsive genes. 6-BA binds to cytokinin receptors, triggering a phosphorylation cascade that activates transcription factors, promoting the expression of genes involved in cell division and shoot development. The interaction between these pathways is crucial for morphogenesis.

Caption: Fig 1: Simplified signaling pathway for IBA and 6-BA in somatic embryogenesis.

Quantitative Data Summary

The optimal concentrations of IBA and 6-BA are highly species- and explant-dependent. The following tables summarize quantitative data from various studies, providing a comparative overview for different stages of somatic embryogenesis.

Table 1: Plant Growth Regulator Concentrations for Induction of Embryogenic Callus

| Plant Species | Explant Type | IBA (mg/L) | 6-BA (mg/L) | Basal Medium | Key Outcome | Citation(s) |

| Satureja hortensis | Mature Seeds | 1.0 | 1.0 | Gamborg's B5 | Highest production of rosmarinic acid in callus | [10] |

| Hybrid Sweetgum | Leaves, Petioles | - | 0.5 | Modified Blaydes' | Used in combination with 1.0 mg/L 2,4-D for highest induction efficiency | [8][9] |

| Tetrastigma hemsleyanum | Sprout-derived explants | 0.2 | 4.0 | MS | Optimal proliferation of adventitious shoots | [11] |

| Olea europaea | Globular Somatic Embryos | 0.05 | 0.1 | ECO | Largest embryo size during maturation | [12] |

Table 2: Plant Growth Regulator Concentrations for Maturation and Germination of Somatic Embryos

| Plant Species | Stage | IBA (mg/L) | 6-BA (mg/L) | Basal Medium | Key Outcome | Citation(s) |

| Hybrid Sweetgum | Germination | - | 0.5 | Modified Blaydes' | Highest germination efficiency (60%) | [8][9] |

| Oil Palm | Germination | - | 0.001 - 0.002 (5-10 µM) | - | Increased germination rates up to 70% by inducing shoot apex differentiation | [7] |

| Citrus limon | Maturation | - | 3.0 | MS | Maximum embryo maturation | [13] |

| Olea europaea | Maturation | 0.05 | 0.1 | ECO | Promoted development to cotyledonary stage and largest embryo size | [12] |

Experimental Protocols

This section provides a generalized methodology for somatic embryogenesis using IBA and 6-BA, synthesized from common laboratory practices. Researchers must optimize concentrations, media, and conditions for their specific plant system.

A. Protocol for Induction of Embryogenic Callus

-

Explant Selection and Sterilization:

-

Select healthy, young tissue as the explant source (e.g., immature zygotic embryos, young leaves, petioles).

-

Wash the explants under running tap water for 15-20 minutes.

-

Perform surface sterilization in a laminar flow hood. This typically involves sequential immersion in 70% (v/v) ethanol for 30-60 seconds, followed by 10-20 minutes in a sodium hypochlorite solution (1-2% active chlorine) with a few drops of Tween-20, and finally rinsing 3-4 times with sterile distilled water.

-

-

Culture Initiation:

-

Prepare a basal culture medium, such as Murashige and Skoog (MS)[14] or Gamborg's B5, supplemented with 2-3% (w/v) sucrose and solidified with 0.7-0.8% (w/v) agar.

-

Adjust the medium pH to 5.7-5.8 before autoclaving at 121°C for 15-20 minutes.

-

After the medium cools, add filter-sterilized PGRs. For induction, a combination of an auxin and a cytokinin is common. A representative starting point could be a medium containing 1.0 mg/L 2,4-D and 0.5 mg/L 6-BA .[8][9] Note: Stronger auxins like 2,4-D are often used for initial induction, after which the callus is transferred to a medium with IBA/6-BA.

-

Aseptically place the sterilized explants onto the surface of the induction medium in petri dishes.

-

-

Incubation:

-

Seal the petri dishes with paraffin film.

-

Incubate the cultures in the dark at 25 ± 2°C. The dark condition often promotes the formation of undifferentiated callus.

-

Subculture the developing callus onto fresh medium every 3-4 weeks.

-

B. Protocol for Maturation and Germination of Somatic Embryos

-

Embryo Maturation:

-

Once friable, embryogenic callus is formed, transfer small pieces to a maturation medium.

-

The maturation medium is often a basal medium (e.g., MS) with a reduced or eliminated auxin concentration to allow embryo development. It may contain a low concentration of cytokinin. For example, a medium with 0.05 mg/L IBA and 0.1 mg/L 6-BA has been used for olive.[12]

-

Incubate the cultures under a photoperiod (e.g., 16 hours light / 8 hours dark) at 25 ± 2°C to promote embryo development through globular, heart, torpedo, and cotyledonary stages.

-

-

Embryo Germination:

-

Carefully transfer well-developed cotyledonary embryos to a germination medium.

-

The germination medium may be hormone-free or supplemented with PGRs that encourage shoot and root development. A medium containing 0.5 mg/L 6-BA has been shown to significantly enhance germination in hybrid sweetgum.[8][9]

-

Maintain cultures under a 16-hour photoperiod to stimulate chlorophyll development and plantlet growth.

-

-

Acclimatization:

-

Once plantlets have developed a healthy root and shoot system, carefully remove them from the culture vessel, washing away any remaining agar.

-

Transfer the plantlets to small pots containing a sterile potting mix (e.g., peat, perlite, and vermiculite).

-

Cover the pots with a transparent plastic bag or place them in a high-humidity chamber to maintain humidity. Gradually decrease the humidity over 2-3 weeks to acclimatize the plants to the external environment.

-

Experimental Workflow Visualization

The entire process, from explant to regenerated plant, can be visualized as a multi-stage workflow, with IBA and 6-BA applied at specific steps to guide development.

Caption: Fig 2: General workflow for somatic embryogenesis using IBA and 6-BA.

Conclusion

Indole-3-butyric acid and 6-Benzylaminopurine are fundamental tools in the field of plant tissue culture for orchestrating somatic embryogenesis. The success of any protocol hinges on the empirical optimization of their concentrations and ratios to suit the specific plant species and explant type. While IBA is crucial for inducing embryogenic potential and rooting, 6-BA drives the necessary cell division and subsequent shoot development. A thorough understanding of their principles of action, combined with meticulous experimental design as outlined in this guide, empowers researchers to effectively harness somatic embryogenesis for advanced applications in plant science and biotechnology.

References

- 1. Use of auxin and cytokinin for somatic embryogenesis in plant: a story from competence towards completion | Semantic Scholar [semanticscholar.org]

- 2. Plant development - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Roles for IBA-derived auxin in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Maturation and Conversion of Somatic Embryos Derived from Seeds of Olive (Olea europaea L.) cv. Dahbia: Occurrence of Secondary Embryogenesis and Adventitious Bud Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iitg.ac.in [iitg.ac.in]

The Yin and Yang of Plant Morphogenesis: An In-depth Technical Guide to the Hormonal Interaction of Indole-3-Butyric Acid and 6-Benzylaminopurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complex hormonal interplay between the auxin, Indole-3-Butyric Acid (IBA), and the cytokinin, 6-Benzylaminopurine (BAP), in modulating plant growth and development, particularly within in vitro systems. The precise balance and ratio of these two key phytohormones are critical determinants of cellular differentiation, proliferation, and morphogenesis, directing plant tissues toward pathways of shoot multiplication, root formation, or undifferentiated callus growth. Understanding and manipulating this interaction is fundamental to advancements in plant biotechnology, including mass propagation of elite genotypes, genetic engineering, and the production of valuable secondary metabolites.

Core Principles of Auxin-Cytokinin Interaction

The interaction between auxins and cytokinins is often described as a classic example of hormonal antagonism, yet their relationship is more nuanced, exhibiting synergistic and additive effects depending on the specific developmental context, tissue type, and the absolute and relative concentrations of each hormone.

-

High Auxin-to-Cytokinin Ratio: Generally promotes root formation (rhizogenesis). Auxins stimulate the expression of genes involved in cell division and differentiation at the pericycle, leading to the initiation of lateral and adventitious roots.

-

High Cytokinin-to-Auxin Ratio: Typically favors shoot proliferation and axillary bud development. Cytokinins overcome apical dominance, promoting cell division in axillary meristems and leading to the formation of multiple shoots.

-

Balanced Auxin and Cytokinin Levels: Often results in the proliferation of undifferentiated cells, forming a callus. This mass of totipotent cells can then be directed towards organogenesis by altering the hormonal balance.

Quantitative Effects of IBA and BAP on In Vitro Morphogenesis

The following tables summarize quantitative data from various studies, illustrating the impact of different concentrations of IBA and BAP on key morphogenetic responses in a range of plant species.

Table 1: Effect of IBA and BAP on Shoot Proliferation

| Plant Species | Explant Type | IBA (mg/L) | BAP (mg/L) | Mean Number of Shoots per Explant | Reference |

| Musa sp. (Banana) | Shoot tip | 0.5 | 1.5 | 5.2 | [1] |

| Paulownia tomentosa | Nodal explant | 0.25 | 1.0 | 1.4 | [2] |

| Rhus coriaria (Sumac) | Lateral bud | 0.5 | 2.0 | 12.3 | |

| Stevia rebaudiana | Nodal explant | 0.1 | 1.0 | 4.2 | [3] |

| Petunia hybrida | Nodal explant | 0.1 | 0.6 | Not specified, but highest shoot length | [4] |

| Lamium album | Nodal explant | - | 0.8 | Slight increase compared to control | [5][6] |

Table 2: Effect of IBA and BAP on Adventitious Root Formation

| Plant Species | Explant Type | IBA (mg/L) | BAP (mg/L) | Rooting Percentage (%) | Mean Number of Roots per Explant | Reference |

| Morus sp. (Mulberry) | Axillary bud shoot | 0.5 | - | Not specified, but aided root induction | [7] | |

| Rhus coriaria (Sumac) | Propagated shoot | 1.0 | - | 100 (with 0.5 mg/L NAA) | Not specified | |

| Lamium album | Shoot | 0.7 | - | Significant root formation | Not specified | [5][6] |

| Paulownia tomentosa | Microshoot | 0.5 | - | Not specified (used with 0.5 mg/L NAA) | Not specified | [8] |

| Musa sp. (Banana) | In vitro plantlet | 1.0 | 3.0 | Not specified | 5.2 | [9] |

Table 3: Effect of IBA and BAP on Callus Induction and Biomass

| Plant Species | Explant Type | IBA (mg/L) | BAP (mg/L) | Callus Fresh Weight (g) | Callus Induction (%) | Reference |

| Brassica oleracea (Broccoli) | Leaf slice | 1.5 | 1.0 | Highest weight observed | High | [10] |

| Pogostemon cablin (Patchouli) | Leaf | 3.0 (with NAA) | 0.5 (with Kinetin) | Highest fresh weight | 100 | |

| Lamium album | Shoot | - | All concentrations | Stimulated callogenesis | Not specified | [5][6] |

Signaling Pathways of IBA and BAP Interaction

The physiological responses to IBA and BAP are orchestrated by complex intracellular signaling cascades. While IBA, as an auxin, is largely converted to the primary auxin, Indole-3-Acetic Acid (IAA), to exert its effects, it can also have its own signaling properties. BAP, a synthetic cytokinin, activates the cytokinin signaling pathway. The crosstalk between these two pathways is a critical regulatory hub in plant development.

Auxin (IBA/IAA) Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin, TIR1/AFB proteins bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, targeting them for degradation by the 26S proteasome. The degradation of Aux/IAA proteins relieves the repression of Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.

Caption: Canonical Auxin (IBA/IAA) Signaling Pathway.

Cytokinin (BAP) Signaling Pathway

Cytokinin signaling is mediated by a two-component signaling (TCS) system, which is a phosphorelay cascade. BAP binds to Arabidopsis Histidine Kinase (AHK) receptors located in the endoplasmic reticulum membrane. This binding triggers autophosphorylation of the AHK receptor. The phosphate group is then transferred to a Histidine Phosphotransfer Protein (AHP), which shuttles into the nucleus. In the nucleus, the AHP transfers the phosphate group to a Type-B Arabidopsis Response Regulator (ARR), which is a transcription factor. Phosphorylated Type-B ARRs activate the transcription of cytokinin-responsive genes, including Type-A ARRs. Type-A ARRs act as negative regulators of the pathway, creating a feedback loop.

Caption: Cytokinin (BAP) Two-Component Signaling Pathway.

Crosstalk between Auxin and Cytokinin Signaling

The interaction between auxin and cytokinin signaling pathways occurs at multiple levels, creating a complex regulatory network. For instance, auxin can influence cytokinin biosynthesis and degradation, and vice versa. Key points of crosstalk include:

-

Transcriptional Regulation: Auxin, through ARFs, can regulate the expression of genes involved in cytokinin signaling, such as some ARRs. Conversely, cytokinins, via Type-B ARRs, can modulate the expression of auxin transport proteins (e.g., PIN-FORMED proteins), thereby influencing auxin distribution.

-

SHY2/IAA3 Hub: In the root, the SHORT HYPOCOTYL 2 (SHY2), an Aux/IAA protein, acts as a central integrator. Cytokinin promotes SHY2 expression, which in turn represses auxin transport, leading to cell differentiation. Auxin promotes the degradation of SHY2, thus promoting cell division and maintaining the meristem.

Caption: Key points of crosstalk between auxin and cytokinin signaling.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments investigating the interaction of IBA and BAP. Researchers should optimize these protocols for their specific plant species and explant type.

Protocol for In Vitro Shoot Multiplication

Objective: To induce the formation of multiple shoots from a single explant.

Materials:

-

Plant material (e.g., nodal segments, shoot tips)

-

Murashige and Skoog (MS) basal medium with vitamins

-

Sucrose

-

Agar or other gelling agent

-

IBA and BAP stock solutions

-

Sterile distilled water

-

70% (v/v) ethanol

-

10-20% (v/v) commercial bleach solution with a few drops of Tween-20

-

Sterile culture vessels (e.g., test tubes, Magenta boxes)

-

Laminar flow hood

-

Autoclave

-

pH meter

-

Forceps, scalpels, and other sterile instruments

Procedure:

-

Explant Collection and Sterilization:

-

Excise healthy, young explants from the mother plant.

-

Wash the explants under running tap water for 15-20 minutes.

-

In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.

-

Transfer the explants to the bleach solution and agitate for 10-15 minutes.

-

Rinse the explants 3-4 times with sterile distilled water to remove any traces of bleach.

-

-

Media Preparation:

-

Prepare MS medium according to the manufacturer's instructions.

-

Add 30 g/L sucrose and dissolve.

-

Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl.

-

Add the desired concentrations of IBA and BAP from stock solutions. A high cytokinin-to-auxin ratio is typically used (e.g., 0.1-0.5 mg/L IBA and 1.0-3.0 mg/L BAP).

-

Add 7-8 g/L agar and heat until completely dissolved.

-

Dispense the medium into culture vessels.

-

Autoclave the medium at 121°C and 15 psi for 20 minutes.

-

-

Inoculation and Incubation:

-

Trim the sterilized explants to the desired size and place them vertically on the solidified medium.

-

Seal the culture vessels.

-

Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 2000-3000 lux.

-

-

Subculture and Data Collection:

-

Subculture the proliferating shoots onto fresh medium every 3-4 weeks.

-

After a defined culture period (e.g., 6-8 weeks), record the number of new shoots per explant and the average shoot length.

-

Caption: Experimental workflow for in vitro shoot multiplication.

Protocol for Callus Induction

Objective: To induce the formation of an undifferentiated mass of cells (callus) from an explant.

Procedure:

-

Explant and Media Preparation: Follow steps 1 and 2 as in the shoot multiplication protocol. For callus induction, a more balanced or slightly auxin-dominant ratio of IBA and BAP is often used (e.g., 0.5-2.0 mg/L IBA and 0.5-1.0 mg/L BAP).

-

Inoculation and Incubation: Place the sterilized explants horizontally on the surface of the callus induction medium. Incubate the cultures in the dark or under low light conditions at 25 ± 2°C.

-

Subculture and Data Collection: Subculture the developing callus onto fresh medium every 2-3 weeks to promote proliferation and prevent browning. After a defined period (e.g., 4-6 weeks), record the callus induction frequency (%), and measure the fresh and dry weight of the callus.

-

Fresh Weight Measurement: Gently remove the callus from the medium, blot it dry with sterile filter paper, and weigh it on an analytical balance.

-

Dry Weight Measurement: Place the weighed fresh callus in an oven at 60-70°C until a constant weight is achieved (typically 24-48 hours), then reweigh.

-

Protocol for Adventitious Rooting

Objective: To induce the formation of roots from in vitro-derived shoots.

Procedure:

-

Shoot Preparation: Excise healthy, elongated shoots (typically 2-4 cm in length) from the shoot multiplication cultures.

-

Media Preparation: Prepare a half-strength or full-strength MS medium, often with a reduced sucrose concentration (15-20 g/L). Add IBA as the primary rooting hormone (e.g., 0.5-2.0 mg/L). BAP is typically omitted or used at a very low concentration, as cytokinins generally inhibit root formation.

-

Inoculation and Incubation: Insert the basal end of the shoots into the rooting medium. Incubate the cultures under the same conditions as for shoot multiplication.

-

Data Collection: After 3-4 weeks, record the rooting percentage (%), the number of roots per shoot, and the average root length.

Conclusion

The interaction between IBA and BAP is a cornerstone of plant tissue culture and a powerful tool for directing plant development. The quantitative data and signaling pathway models presented in this guide provide a framework for understanding and manipulating this complex relationship. The detailed experimental protocols offer a starting point for researchers to develop and optimize their own systems for a wide range of applications, from large-scale clonal propagation to fundamental studies in plant developmental biology. Further research into the molecular intricacies of the auxin-cytokinin crosstalk will undoubtedly unveil new strategies for enhancing plant productivity and resilience.

References

- 1. nrs.fs.usda.gov [nrs.fs.usda.gov]

- 2. Fresh weight of callus: Significance and symbolism [wisdomlib.org]

- 3. youtube.com [youtube.com]

- 4. Plants | Special Issue : Application of Biotechnology to Woody Propagation [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Establishment of callus induction and plantlet regeneration systems of Peucedanum Praeruptorum dunn based on the tissue culture method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Orchid Seed Germination and Micropropagation I: Background Information and Related Protocols [ouci.dntb.gov.ua]

- 10. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to Indole-3-butyric Acid (IBA) and 6-Benzyladenine (6-BA) in Plant Biotechnology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Indole-3-butyric acid (IBA) and 6-Benzyladenine (6-BA), two of the most influential plant growth regulators in biotechnology. This document delves into their mechanisms of action, applications in micropropagation, and detailed experimental protocols, offering a valuable resource for professionals in plant science and related fields.

Introduction to IBA and 6-BA

Indole-3-butyric acid (IBA) is a synthetic auxin, a class of phytohormones that play a critical role in root development.[1] It is widely used to stimulate adventitious root formation in plant cuttings, a process crucial for vegetative propagation. 6-Benzyladenine (6-BA), also known as 6-benzylaminopurine (BAP), is a synthetic cytokinin that promotes cell division and shoot proliferation.[1] In plant tissue culture, the interplay between auxins like IBA and cytokinins like 6-BA is fundamental for directing the developmental fate of plant tissues, be it towards root formation, shoot multiplication, or undifferentiated callus growth.[1]

The ratio of auxins to cytokinins is a key determinant of morphogenesis in vitro. A high auxin-to-cytokinin ratio generally promotes root formation, while a high cytokinin-to-auxin ratio favors shoot development.[1][2] An intermediate ratio often leads to the proliferation of undifferentiated cells, forming a callus.[1][3]

Mechanisms of Action and Signaling Pathways

2.1. IBA and the Auxin Signaling Pathway

IBA primarily exerts its effects by being converted into Indole-3-acetic acid (IAA), the principal naturally occurring auxin in plants. The auxin signaling pathway is a well-characterized cascade that leads to changes in gene expression.

The core of the auxin signaling pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTORs (ARFs). In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," facilitating the interaction between TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the expression of genes involved in various developmental processes, including root initiation.

2.2. 6-BA and the Cytokinin Signaling Pathway

6-BA, as a cytokinin, activates a multi-step phosphorelay signaling pathway, often referred to as the "two-component system," which is analogous to signaling systems in bacteria. This pathway culminates in the activation of transcription factors that regulate the expression of cytokinin-responsive genes.